molecular formula C7H9NO2S2 B1277703 {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid CAS No. 446829-98-7

{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid

Cat. No.: B1277703
CAS No.: 446829-98-7
M. Wt: 203.3 g/mol
InChI Key: JIKOHTMQEPJNFC-UHFFFAOYSA-N
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Description

{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid is an organic compound with the empirical formula C7H9NO2S2 and a molecular weight of 203.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses, where it acts as an antioxidant . Additionally, it has been found to interact with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential in therapeutic applications, particularly in conditions related to oxidative stress and inflammation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, the compound enhances the expression of genes involved in neuroprotection, thereby promoting cell survival under stress conditions . In immune cells, it modulates the production of cytokines, which are critical for immune responses. These cellular effects underscore the compound’s potential in treating neurodegenerative diseases and immune-related disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it inhibits the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, the compound can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular stress responses. These molecular mechanisms provide insights into how the compound can be used to modulate biological processes for therapeutic purposes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks, with gradual degradation leading to a decrease in efficacy . These findings are important for understanding the compound’s potential for long-term therapeutic use and for designing appropriate dosing regimens.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can enhance the activity of enzymes involved in antioxidant defense, leading to increased levels of protective metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation in these tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in cellular metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is essential for its function and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid typically involves the reaction of 2-methyl-1,3-thiazole with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the thioether linkage . The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid include:

Uniqueness

What sets this compound apart is its specific structure, which combines a thiazole ring with a thioether linkage. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-5-8-6(3-12-5)2-11-4-7(9)10/h3H,2,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKOHTMQEPJNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427921
Record name {[(2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446829-98-7
Record name Acetic acid, 2-[[(2-methyl-4-thiazolyl)methyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446829-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[(2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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